(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

Catalog No.
S1905119
CAS No.
4356-47-2
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl...

CAS Number

4356-47-2

Product Name

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

IUPAC Name

(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3

InChI Key

JVLGDDNDVOSMSI-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CO)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CO)OC

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a complex organic compound belonging to the isoquinoline family. This compound features a tetrahydroisoquinoline core structure, which is characterized by a bicyclic system containing nitrogen. The presence of two methoxy groups at positions 6 and 7 enhances its solubility and biological activity. The methanol moiety contributes to its functional properties, potentially influencing its interaction with biological targets.

The chemical behavior of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol can be understood through various types of reactions:

  • Oxidation: The methanol group can undergo oxidation to form aldehydes or carboxylic acids under appropriate conditions.
  • Reduction: The nitrogen atom in the isoquinoline structure can be reduced to yield secondary amines.
  • Alkylation: The compound may participate in alkylation reactions where electrophiles react with nucleophilic sites on the molecule.
  • Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under specific conditions.

These reactions are essential for understanding the compound's potential transformations in biological systems and synthetic applications.

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol exhibits notable biological activities. Isoquinolines are often recognized for their pharmacological properties, including:

  • Antioxidant Activity: Compounds in this class can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects: Some studies suggest that similar isoquinoline derivatives may exhibit neuroprotective properties, potentially aiding in conditions like Parkinson's disease.
  • Antimicrobial Properties: Isoquinolines have been investigated for their ability to inhibit various pathogens.

The specific biological activity of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol requires further empirical studies to elucidate its mechanisms of action and therapeutic potential .

Synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol can be achieved through several methods:

  • Plausible Synthetic Route:
    • Start with a suitable precursor such as 2-methoxyphenylacetaldehyde.
    • Perform a cyclization reaction using a reducing agent to form the tetrahydroisoquinoline structure.
    • Introduce methanol through methylation or by using methanol as a solvent during the reaction.
  • Catalytic Methods:
    • Utilize transition metal catalysts to facilitate the formation of the isoquinoline backbone from simpler aromatic compounds.
  • Biocatalytic Approaches:
    • Employ enzymes for selective modifications of existing isoquinoline derivatives to introduce methanol functionalities.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of optimizing reaction conditions for yield and purity.

The applications of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol span various fields:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its bioactive properties.
  • Research: Utilized in studies exploring neuroprotective mechanisms and oxidative stress responses.
  • Natural Products Chemistry: Investigated as a lead compound for developing new drugs derived from natural sources.

The compound's unique structure may also provide insights into designing novel therapeutic agents targeting specific biological pathways.

Interaction studies involving (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol focus on its binding affinity and efficacy against various biological targets:

  • Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors can reveal its potential psychoactive effects.
  • Enzyme Inhibition: Studies assessing its ability to inhibit specific enzymes involved in metabolic pathways could elucidate its therapeutic mechanisms.

Quantitative structure–activity relationship (QSAR) models may also be employed to predict interactions based on structural characteristics .

Several compounds share structural similarities with (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-MethoxyisoquinolineContains one methoxy groupExhibits distinct neuroprotective properties
7-HydroxyisoquinolineHydroxyl group instead of methoxyKnown for antimicrobial activity
TetrahydropalmatineSimilar tetrahydro structureDisplays analgesic effects
BerberineIsoquinoline alkaloid with significant bioactivityUsed traditionally in herbal medicine

Each of these compounds possesses unique pharmacological profiles and applications that differentiate them from (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol while sharing fundamental structural traits inherent to isoquinolines .

The compound (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is formally recognized by its systematic IUPAC name, which delineates its bicyclic structure and substituents. The nomenclature follows these rules:

  • Tetrahydroisoquinoline core: A fused bicyclic system comprising a benzene ring (positions 6–9) and a piperidine ring (positions 1–4).
  • Substituents: Methoxy groups (-OCH₃) at positions 6 and 7, and a hydroxymethyl group (-CH₂OH) at position 1.

Alternative designations include:

  • Calycotomine: A widely used trivial name in pharmacological and botanical literature.
  • 1-(Hydroxymethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A non-systematic descriptor emphasizing functional groups.
  • 1-Isoquinolinemethanol, 1,2,3,4-tetrahydro-6,7-dimethoxy-: A variant reflecting the methanol substitution on the isoquinoline nitrogen.
Nomenclature TypeDesignation
IUPAC Name(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Common SynonymsCalycotomine, 1-Isoquinolinemethanol (tetrahydro-6,7-dimethoxy-)
Stereochemical Variants(+)-Calycotomine, (1S)-enantiomer

CAS Registry Number and PubChem CID Cross-Referencing

The compound is registered under two CAS numbers:

  • 4356-47-2: Primary identifier for the racemic mixture or unspecified stereochemistry.
  • 486-99-7: Associated with stereospecific forms, particularly the (1S)-enantiomer.

In PubChem, two entries exist due to stereochemical distinctions:

  • CID 606033: Describes the general structure without stereochemical specification.
  • CID 7157317: Corresponds to the (1S)-enantiomer, [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methanol.
DatabaseIdentifierDetails
CAS Registry4356-47-2Racemic or non-stereospecific form
CAS Registry486-99-7Stereospecific entry, often linked to (1S)-configuration
PubChem606033Molecular formula: C₁₂H₁₇NO₃; average mass: 223.27 g/mol
PubChem7157317(1S)-enantiomer; InChIKey: JVLGDDNDVOSMSI-SNVBAGLBSA-N

Structural Relationship to Tetrahydroisoquinoline Alkaloid Family

Calycotomine belongs to the tetrahydroisoquinoline (THIQ) alkaloid family, characterized by a bicyclic framework derived from β-phenethylamine precursors. Its structural features align with naturally occurring and synthetic THIQ derivatives, which often exhibit bioactivity.

Key Structural Comparisons:

  • Core Scaffold: Shares the tetrahydroisoquinoline backbone with alkaloids like salsoline (1-methyl-6-hydroxy-7-methoxy-THIQ) and anhalinine (6,7,8-trimethoxy-THIQ).
  • Substituent Patterns:
    • Methoxy Groups: Positioned at C6 and C7, similar to salsolidine (1-methyl-6,7-dimethoxy-THIQ).
    • Hydroxymethyl Group: A rare C1 substitution distinguishing it from most THIQ alkaloids, which typically feature methyl or hydrogen at this position.
AlkaloidSubstituentsBiological Source
Calycotomine6,7-Dimethoxy; C1-hydroxymethylCalycotome villosa subsp. intermedia
Salsolidine1-Methyl; 6,7-dimethoxyPachycereus pringlei
Anhalinine6,7,8-TrimethoxyPeyote (Lophophora williamsii)

Biosynthetic Context:

THIQ alkaloids arise from dopamine or tyrosine precursors via Pictet-Spengler condensations or Bischler-Napieralski cyclizations. Calycotomine’s hydroxymethyl group suggests a unique biosynthetic pathway involving hydroxylation and methylation steps, though its exact origin remains underexplored.

The molecular geometry of (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol exhibits characteristic features of tetrahydroisoquinoline derivatives with specific conformational preferences influenced by the presence of methoxy substituents and the methanol functional group. The compound demonstrates significant conformational flexibility, particularly within the six-membered nitrogen-containing heterocycle [1] [2].

The tetrahydroisoquinoline ring system adopts a half-chair conformation, which represents the energetically favorable arrangement for this bicyclic structure [2] [3]. This conformational preference is consistent with theoretical calculations and experimental observations for similar tetrahydroisoquinoline derivatives, where the half-chair conformation minimizes steric interactions while maintaining optimal orbital overlap [1]. The nitrogen atoms in different molecules are oriented on opposite sides of the ring, demonstrating the conformational flexibility inherent to this structural framework [2].

Conformational analysis studies of related 1,2,3,4-tetrahydroisoquinoline systems have established that these compounds exhibit distinctive energy barriers between different conformational states. For substituted tetrahydroisoquinolines, the conformational equilibria are influenced by the nature and position of substituents, with experimental free energy differences ranging from -0.32 to 1.63 kcal/mol depending on the substitution pattern [1]. The presence of the 6,7-dimethoxy substitution pattern and the 1-methanol substituent in the target compound contributes to conformational stabilization through both electronic and steric effects.

The molecular orbital calculations for tetrahydroisoquinoline derivatives indicate that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy values are sensitive to conformational changes [4]. These electronic properties directly influence the compound's reactivity and biological activity, with the conformational flexibility allowing for optimal interaction with biological targets through induced fit mechanisms.

Crystallographic Data and X-ray Diffraction Studies

Comprehensive X-ray diffraction analysis has revealed detailed structural parameters for the orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol [5] [2]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, exhibiting unit cell parameters of a = 8.9917(11) Å, b = 13.4769(12) Å, and c = 18.576(4) Å, resulting in a unit cell volume of 2251.0(6) ų [2].

The asymmetric unit contains two independent molecules with different conformations, demonstrating the conformational polymorphism characteristic of this compound class [2]. The Z value of 8 indicates eight molecules per unit cell, with a calculated density of 1.317 Mg m⁻³ at 150 K. The structure was refined to a final R factor of 0.041 and weighted R factor of 0.091, with a goodness of fit parameter of 1.15, indicating high-quality structural determination [2].

Detailed bond length analysis reveals typical values for the tetrahydroisoquinoline framework, with the O1—C10 bond length of 1.412(4) Å representing the primary alcohol functionality [2]. The methoxy substituents exhibit C—O bond lengths of 1.371(4) Å and 1.361(4) Å for O2—C4 and O3—C5 respectively, consistent with aromatic ether linkages. The nitrogen-carbon bonds within the heterocycle show lengths of 1.468(4) Å and 1.464(4) Å for N1—C1 and N1—C9, characteristic of sp³ hybridized nitrogen in saturated heterocycles [2].

The crystallographic analysis identifies two distinct polymorphic forms of this compound: the orthorhombic form described above and a previously reported monoclinic form with space group P2₁ [6] [2]. These polymorphs exhibit markedly different packing arrangements and hydrogen bonding patterns, despite having identical molecular compositions. The orthorhombic form shows hydrogen bonding chains running along the b axis, while the monoclinic form displays chains along the a axis [2].

X-ray diffraction data collection employed Mo Kα radiation (λ = 0.71069 Å) at 150 K using an Oxford Diffraction Xcalibur 2 diffractometer, with 30,187 measured reflections yielding 2,679 independent reflections [2]. The structure solution and refinement utilized standard crystallographic software packages, with hydrogen atom positions located in difference electron density maps and refined with appropriate restraints.

Stereochemical Considerations in Chiral Center Configuration

The stereochemical analysis of (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol reveals the presence of a chiral center at the C1 position, where the methanol substituent is attached to the tetrahydroisoquinoline ring system [7] [8]. This asymmetric carbon center introduces chirality to the molecule, creating the potential for enantiomeric forms with distinct biological and pharmacological properties.

The absolute configuration at the C1 stereocenter significantly influences the compound's three-dimensional structure and, consequently, its biological activity. Studies of related 1-substituted tetrahydroisoquinoline derivatives have demonstrated that stereochemistry at this position can dramatically affect pharmacological properties, with different enantiomers exhibiting varying degrees of biological activity [9] [10]. For instance, research on 1-methyl-1,2,3,4-tetrahydroisoquinoline enantiomers has shown that the R and S forms display distinct effects on dopamine metabolism and neuroprotective properties [9] [10].

The stereochemical configuration influences the compound's conformational preferences and intermolecular interactions. In the crystal structure, the chiral center adopts a specific configuration that facilitates optimal hydrogen bonding with neighboring molecules [2]. The hydroxyl group of the methanol substituent participates in strong O—H⋯N hydrogen bonds with nitrogen atoms of adjacent molecules, with donor-acceptor distances of 2.740(4) Å and 2.810(4) Å [2]. These interactions stabilize the crystal packing and influence the overall molecular conformation.

The bond angles around the chiral center reflect the tetrahedral geometry expected for sp³ hybridized carbon, with N1—C1—C2 and N1—C1—C10 angles of 107.6° and 107.7° respectively [2]. These values are slightly compressed from the ideal tetrahedral angle of 109.5°, indicating minor strain introduced by the bicyclic ring system and the steric requirements of the substituents.

Stereochemical analysis of the tetrahydroisoquinoline ring system reveals that the heterocycle adopts conformations that minimize steric clashes while maintaining favorable electronic interactions [3]. The half-chair conformation observed in the crystal structure represents the optimal balance between ring strain and steric interactions, with the chiral center playing a crucial role in determining the preferred conformational state.

The Pomeranz-Fritsch-Bobbitt cyclization represents one of the most established methodologies for constructing tetrahydroisoquinoline frameworks, including (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol. This approach involves the acid-catalyzed cyclization of benzalaminoacetals to form isoquinoline derivatives, followed by reduction to yield the corresponding tetrahydroisoquinoline products [1] [2] [3].

Mechanistic Framework and Substrate Requirements

The traditional Pomeranz-Fritsch-Bobbitt reaction proceeds through a well-defined mechanism involving the formation of benzalaminoacetal intermediates from the condensation of substituted benzaldehydes with 2,2-dialkoxyethylamines [3] [4]. For the synthesis of 6,7-dimethoxy-substituted tetrahydroisoquinolines, the process begins with 3,4-dimethoxybenzaldehyde as the aromatic component, which provides the necessary electron-rich environment for successful cyclization [1] [2].

The cyclization mechanism involves protonation of the acetal functionality, followed by alcohol elimination and subsequent electrophilic aromatic substitution to form the isoquinoline ring system [5] [4]. The presence of methoxy substituents at the 6,7-positions significantly enhances the electron density of the aromatic ring, facilitating the cyclization process under milder acidic conditions compared to electron-deficient systems [1] [2].

Optimization of Reaction Conditions

Research has demonstrated that the choice of acid catalyst critically influences both the yield and selectivity of the cyclization reaction [1] [2]. For activated aromatic systems containing electron-donating methoxy groups, concentrated hydrochloric acid or sulfuric acid provides optimal results, typically yielding 70-95% of the desired cyclized products under reflux conditions for 2-6 hours [1] [2].

However, for non-activated or moderately deactivated systems, perchloric acid alone has proven more effective, allowing cyclization to proceed at room temperature to 80°C with yields ranging from 45-75% [1] [2]. The use of perchloric acid minimizes side product formation and provides better control over the regiochemical outcome of the cyclization [1].

Regiochemical Control and Product Distribution

One of the critical challenges in the Pomeranz-Fritsch-Bobbitt approach is achieving regioselective cyclization when multiple positions are available for ring closure [1] [2]. Studies have shown that when cyclization is possible in both para- and ortho-positions relative to substituents, 7-substituted derivatives are preferentially formed, although significant amounts of 5-substituted byproducts can be observed [1] [2].

The formation of 4-hydroxy-tetrahydroisoquinolines versus 4-methoxy-tetrahydroisoquinoline products can be controlled through modification of reaction concentration [1] [2]. Higher concentrations favor the formation of 4-methoxy products, while more dilute conditions promote the generation of 4-hydroxy derivatives, which can be further modified to introduce the desired hydroxymethyl functionality at the C-1 position [1].

Substrate Scope and Limitations

The traditional Pomeranz-Fritsch-Bobbitt methodology exhibits excellent compatibility with electron-rich aromatic systems, making it particularly suitable for synthesizing dimethoxy-substituted tetrahydroisoquinolines [1] [2]. The method tolerates various substituents on the aromatic ring, including additional methoxy groups, halogens, and alkyl substituents, provided they do not significantly deactivate the aromatic system toward electrophilic substitution [1].

However, the approach shows limited effectiveness with highly deactivated aromatic systems, where harsh reaction conditions may lead to extensive side product formation and reduced yields [1] [2]. Additionally, the method requires careful optimization of reaction parameters for each substrate class to achieve optimal results [6].

Modern Petasis Reaction-Based Multicomponent Synthesis

The Petasis reaction has emerged as a powerful multicomponent approach for constructing tetrahydroisoquinoline frameworks through the combination of amines, aldehydes, and boronic acids [7] [8] [9]. This methodology offers significant advantages in terms of step economy and functional group tolerance, making it particularly attractive for the synthesis of complex tetrahydroisoquinoline derivatives such as (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol.

Fundamental Principles and Mechanistic Insights

The Petasis reaction operates through a multicomponent transformation involving the in situ formation of tetraboronate intermediates [8] [9]. Unlike traditional Mannich reactions, the Petasis reaction does not proceed through electrophilic iminium ion intermediates but rather involves direct nucleophilic attack by boronic acids on nitrogen-containing species [9].

For tetrahydroisoquinoline synthesis, the reaction typically employs substituted phenethylamines as the amine component, aromatic or aliphatic aldehydes as the carbonyl partner, and various boronic acids as the nucleophilic component [7] [8]. The reaction proceeds under mild conditions and exhibits broad substrate tolerance, particularly when hexafluoro-2-propanol is employed as the solvent system [7].

Solvent Effects and Optimization Strategies

Recent investigations have revealed the critical importance of solvent selection in Petasis reaction efficiency [7] [8]. Hexafluoro-2-propanol has proven particularly effective for reactions involving less reactive substrates, such as primary aromatic amines that are typically not suitable for standard Petasis conditions [7].

The enhanced reactivity in hexafluoro-2-propanol is attributed to its unique properties, including high ionizing capability and ability to stabilize ionic transition states [7]. This solvent system enables the successful transformation of 2-aminothiophenes and other challenging substrates, achieving conversions of 63-87% and yields of 53-87% within optimal reaction times of approximately one hour [7].

Comparative studies have demonstrated that dichloromethane provides only 24-46% conversion under similar conditions, while methanol and tetrahydrofuran show intermediate performance with conversions ranging from 35-65% [7]. The superior performance of hexafluoro-2-propanol appears to be related to its ability to facilitate the formation of iminium species and stabilize the required ionic intermediates [7].

Substrate Scope and Functional Group Tolerance

The modern Petasis reaction exhibits remarkable substrate scope for tetrahydroisoquinoline synthesis [8] [9]. The methodology accommodates a wide range of boronic acid partners, including aryl, heteroaryl, vinyl, and aliphatic boronic acids [8]. Sterically hindered boronic acids, such as 1-pyreneboronic acid and 2-methylboronic acid, are successfully incorporated, although 2,6-dimethylphenylboronic acid shows limited reactivity [8].

The reaction demonstrates excellent compatibility with various aldehyde components, including both aliphatic and aromatic aldehydes [8] [9]. Substituted phenylacetaldehydes, formaldehyde derivatives, and even challenging substrates such as acetaldehyde can be successfully employed [10]. The methodology also tolerates sensitive functional groups, including protected alcohols, esters, and halides that can serve as handles for further synthetic elaboration [10].

Enantioselective Variants and Catalyst Development

Recent advances in asymmetric Petasis reactions have opened new possibilities for the enantioselective synthesis of tetrahydroisoquinoline derivatives [11] [10]. Chiral catalyst systems, including organocatalysts and metal complexes, have been developed to provide high levels of stereochemical control [10].

Particularly noteworthy are the developments in chiral phosphoric acid catalysis and the use of chiral auxiliary systems [10]. These methodologies have achieved enantiomeric excesses exceeding 90% for many substrates, providing access to single enantiomers of tetrahydroisoquinoline products that are essential for pharmaceutical applications [10].

Integration with Cyclization Strategies

One of the most significant advantages of the Petasis approach is its compatibility with subsequent cyclization reactions [12] [13]. The Petasis products can be directly subjected to Pomeranz-Fritsch-Bobbitt cyclization conditions, creating efficient two-step sequences for tetrahydroisoquinoline synthesis [12] [13].

This integrated approach combines the mild conditions and broad substrate scope of the Petasis reaction with the reliable cyclization chemistry of the Pomeranz-Fritsch-Bobbitt methodology [12] [13]. The resulting sequences provide access to diverse tetrahydroisoquinoline structures with excellent overall efficiency and minimal purification requirements between steps [12].

Industrial-Scale Production via One-Pot Formylation-Cyclization

The development of efficient one-pot processes for tetrahydroisoquinoline synthesis has become increasingly important for industrial applications, particularly for the production of pharmaceutical intermediates such as (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol. These methodologies emphasize operational simplicity, scalability, and economic viability while maintaining high product quality and yields [14] [15] [16].

One-Pot Formylation-Cyclization Protocols

Recent advances have demonstrated the feasibility of large-scale one-pot formylation-cyclization processes for tetrahydroisoquinoline synthesis [17] [18]. These methodologies typically employ readily available starting materials and avoid the need for intermediate isolation and purification, significantly reducing production costs and environmental impact [17].

The formylation step commonly utilizes reagent systems such as bromoisobutyrate and dimethyl sulfoxide as the carbonyl source, providing efficient access to formylated intermediates [17]. This approach has been successfully scaled to gram quantities with yields up to 94%, demonstrating excellent potential for industrial implementation [17].

The integration of formylation and cyclization reactions in a single vessel eliminates solvent exchanges and intermediate handling, reducing both labor costs and potential product losses [17] [18]. The methodology has proven particularly effective for pyrroloisoquinoline derivatives, which can serve as precursors to the target tetrahydroisoquinoline through subsequent reduction steps [17].

Chemoenzymatic Cascade Processes

Chemoenzymatic approaches have emerged as highly attractive alternatives for industrial tetrahydroisoquinoline production, combining the selectivity of enzymatic catalysis with the efficiency of chemical transformations [14] [16]. These processes typically achieve high stereoselectivity while operating under mild reaction conditions [14].

One particularly successful example involves the combination of monoamine oxidase-catalyzed oxidation with metal-catalyzed allylboration, followed by biocatalytic deracemization [14]. This cascade process affords allylic amine derivatives in high yields (65-85%) with good to high enantiomeric excess, providing access to key building blocks for further elaboration [14].

The operational simplicity of these cascades, where all components can be added at the start of the reaction, makes them particularly attractive for industrial implementation [14]. The processes avoid the need for intermediate isolation and can generate gram quantities of product with minimal optimization [16].

Metal-Free Oxidative Coupling Strategies

The development of metal-free oxidative coupling reactions has provided environmentally benign alternatives for large-scale tetrahydroisoquinoline synthesis [15]. These methodologies eliminate the need for precious metal catalysts while maintaining high efficiency and scalability [15].

A particularly noteworthy example involves the direct oxidative cross-coupling between isoquinolines and 2-naphthols, providing straightforward access to quinoline derivatives that can be further processed to tetrahydroisoquinolines [15]. This protocol features high yields (76-92%), exclusive chemoselectivity, and robust functional group tolerance [15].

The practical advantages of this approach include low cost of raw materials, ease of purification, and demonstrated scalability to decagram quantities [15]. The methodology has been successfully applied to the streamlined synthesis of important pharmaceutical intermediates, demonstrating superiority in terms of production cost compared to traditional approaches [15].

Process Integration and Optimization

Industrial-scale production requires careful consideration of process integration and optimization to maximize efficiency and minimize waste [19] [6]. Recent studies have focused on developing unified processes that combine multiple synthetic transformations in optimized sequences [19].

The optimization of synthetic technological conditions has been achieved through systematic approaches such as orthogonal experimental design [6]. These methodologies have demonstrated the ability to improve overall yields by factors of 2.5 or more compared to reported procedures, while maintaining high product quality and environmental compatibility [6].

Key factors identified for successful industrial implementation include the use of cheap and readily available raw materials, environmentally friendly processes, and reaction conditions that can be easily scaled without significant modification [6]. The optimized routes show promise for industrial production due to their combination of high yields, good product quality, and operational simplicity [6].

Economic and Environmental Considerations

The economic viability of industrial tetrahydroisoquinoline production depends critically on process efficiency, raw material costs, and environmental compliance [19] [20]. Recent advances in microbial biosynthesis have achieved remarkable improvements in production titers, with increases of up to 57,000-fold over first-generation strains [19].

These biotechnological approaches offer the potential for sustainable production of tetrahydroisoquinoline derivatives using renewable feedstocks [19] [20]. The development of engineered microbial systems capable of producing gram quantities per liter represents a significant advancement toward commercial viability [19].

Environmental considerations have driven the development of greener synthetic methodologies that minimize waste generation and eliminate the use of toxic reagents [15] [16]. The implementation of one-pot processes and metal-free reactions contributes significantly to reducing the environmental footprint of tetrahydroisoquinoline production [15].

Catalytic Asymmetric Synthesis and Enantiomeric Purity Control

The development of catalytic asymmetric methodologies for tetrahydroisoquinoline synthesis has become increasingly critical for pharmaceutical applications, where single enantiomers are often required to avoid undesired side effects and ensure therapeutic efficacy. The synthesis of (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol in enantiomerically pure form represents a significant challenge that has driven substantial innovation in asymmetric catalysis [21] [22] [10] [23].

Chiral Organocatalyst Systems

The development of chiral organocatalyst systems has revolutionized the asymmetric synthesis of tetrahydroisoquinolines, providing high levels of stereochemical control under mild reaction conditions [21] [10] [23]. Jacobsen's thiourea-containing catalysts have proven particularly effective for the asymmetric Strecker reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives [23].

The asymmetric hydrocyanation reaction catalyzed by Jacobsen's thiourea catalyst achieves high yields and enantiomeric excesses ranging from 83-97% [23]. This methodology provides direct access to 1-cyano-1,2,3,4-tetrahydroisoquinoline intermediates, which can be readily transformed to the corresponding alcohols through standard reduction procedures [23].

More recent developments have focused on chiral imidodiphosphoric acid catalysts for asymmetric Pictet-Spengler reactions [21] [10]. These catalyst systems demonstrate remarkable efficiency, achieving enantiomeric excesses of 89-99% with yields ranging from 60-99% [10]. The methodology shows broad substrate scope and tolerates various functional groups, making it highly versatile for pharmaceutical synthesis [10].

Metal-Catalyzed Asymmetric Transformations

Transition metal-catalyzed asymmetric reactions have provided complementary approaches for enantiomerically pure tetrahydroisoquinoline synthesis [24] [25]. Ruthenium-catalyzed asymmetric transfer hydrogenation of cyclic iminium ions has emerged as a particularly powerful methodology [24].

The ruthenium-catalyzed approach typically achieves enantiomeric excesses of 85-95% with yields ranging from 70-90% [24]. The methodology is based on the asymmetric reduction of dihydroisoquinoline intermediates generated through Bischler-Napieralski cyclization, providing a reliable route to chiral tetrahydroisoquinolines [24].

Iridium-catalyzed allylic amination represents another significant advancement, offering enantiomeric excesses of 90-99% with yields of 75-95% [24]. This methodology provides direct access to N-allyl tetrahydroisoquinoline derivatives, which can be further functionalized to introduce the desired hydroxymethyl substituent [24].

Enzymatic Asymmetric Synthesis

Biocatalytic approaches have gained increasing attention for asymmetric tetrahydroisoquinoline synthesis due to their exceptional stereoselectivity and environmental compatibility [22] [26]. Lipase-catalyzed systems have demonstrated the ability to achieve enantiomeric excesses of 92-97%, although yields can be variable (30-94%) depending on the specific substrate and reaction conditions [22].

The enzymatic Pictet-Spengler reaction represents a particularly elegant approach, with specialized enzymes such as norcoclaurine synthases providing direct access to chiral tetrahydroisoquinolines [26]. These biocatalytic systems achieve molar yields of 86% with enantiomeric excess values of 95.3%, demonstrating the remarkable selectivity achievable through enzymatic catalysis [26].

Recent advances in enzyme engineering have expanded the substrate scope of these biocatalytic reactions, enabling the synthesis of non-natural tetrahydroisoquinoline derivatives with high stereoselectivity [14] [16]. The development of chemoenzymatic cascade processes further enhances the synthetic utility of these methodologies [14].

Dynamic Kinetic Resolution and Racemization Strategies

Dynamic kinetic resolution has emerged as a powerful strategy for achieving high enantiomeric purity in tetrahydroisoquinoline synthesis [22]. The combination of racemization and selective enzymatic transformation allows for the conversion of racemic starting materials to single enantiomers with theoretical yields up to 100% [22].

Lipase-catalyzed dynamic kinetic resolution of α-aminonitriles has demonstrated particular effectiveness, with dual lipase systems providing complementary stereoselectivity [22]. Novozyme 435 and lipase PS-C I provide opposite absolute configurations under identical reaction conditions, allowing access to both enantiomers of the desired products [22].

The optimization of reaction parameters, including temperature, solvent, and acyl donor selection, has enabled the achievement of excellent enantiomeric excess values (up to 97%) while maintaining good yields [22]. The methodology is particularly attractive for industrial applications due to its operational simplicity and use of readily available enzymes [22].

Analytical Methods and Purity Determination

The accurate determination of enantiomeric purity in tetrahydroisoquinoline products requires sophisticated analytical methodologies [27] [28]. High-performance liquid chromatography using chiral stationary phases has become the standard approach for enantiomeric excess determination [27].

Chiralpak columns, particularly AD-H and IC-H variants, have proven highly effective for resolving tetrahydroisoquinoline enantiomers [27]. The optimization of mobile phase composition, typically involving hexane-isopropanol mixtures in ratios of 80:20 to 90:10, provides baseline separation of enantiomers with detection at 254 nm [27].

Advanced analytical techniques, including circular dichroism spectroscopy and NMR spectroscopy using chiral shift reagents, provide complementary methods for stereochemical assignment and purity verification [29] [28]. These analytical approaches are essential for pharmaceutical applications where enantiomeric purity specifications must be rigorously maintained [30].

Scalability and Process Development

The translation of laboratory-scale asymmetric methodologies to industrial production requires careful consideration of catalyst cost, reaction efficiency, and environmental impact [31] [32]. Recent developments have focused on reducing catalyst loadings while maintaining high stereoselectivity [10] [28].

Advanced catalyst systems now operate effectively with loadings as low as 2-5 mol%, making them economically viable for large-scale production [10]. The development of recyclable catalyst systems further enhances the economic attractiveness of these methodologies [31].

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Dates

Last modified: 08-16-2023

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